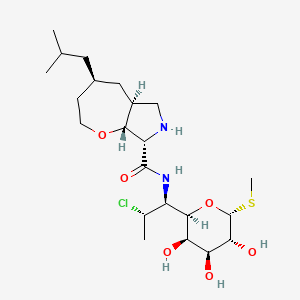

Iboxamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iboxamycin is a synthetic lincosamide or oxepanoprolinamide antibiotic. It binds to the bacterial ribosome in both Gram-negative and Gram-positive bacteria and has been found to be effective against bacteria resistant to other antibiotics targeting the large ribosomal subunit . Developed by combining an oxepano proline unit with the aminooctose residue of clindamycin, this compound exhibits an extended spectrum of activity compared to clindamycin .

Métodos De Preparación

The synthesis of iboxamycin involves several key steps. One notable feature is the high-yielding, highly diastereoselective alkylation of a pseudoephenamine amide. This is followed by a convergent sp3–sp2 Negishi coupling and a one-pot transacetalization–reduction reaction to form the target compound’s oxepane ring . Industrial production methods are still under research, but the synthetic routes developed so far have shown promise in generating multi-gram quantities suitable for studies in animal infection models .

Análisis De Reacciones Químicas

Iboxamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: Reduction reactions are part of its synthesis, particularly in forming the oxepane ring.

Substitution: Substitution reactions are involved in modifying the molecular structure during synthesis.

Common reagents used in these reactions include toluene, THF (tetrahydrofuran), and various catalysts . The major products formed from these reactions are intermediates leading to the final this compound structure.

Aplicaciones Científicas De Investigación

Iboxamycin has a broad spectrum of applications in scientific research:

Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.

Biology: This compound is used to investigate bacterial ribosome binding and resistance mechanisms.

Mecanismo De Acción

Iboxamycin binds to the bacterial ribosome, specifically targeting the catalytic center. This binding strongly suppresses protein synthesis by blocking the proper placement of aminoacyl-tRNA molecules, which decode messenger RNA and deliver amino acids to growing protein chains . This mechanism allows this compound to overcome various bacterial resistance mechanisms, making it effective against both Gram-positive and Gram-negative bacteria .

Comparación Con Compuestos Similares

Iboxamycin is compared to other lincosamides, such as clindamycin and lincomycin. While clindamycin and lincomycin are effective against Gram-positive bacteria, this compound has an extended spectrum that includes Gram-negative bacteria . Additionally, this compound binds more tightly to the ribosome than clindamycin, making it more effective against resistant bacterial strains . Similar compounds include:

Clindamycin: A semi-synthetic derivative of lincomycin with a narrower spectrum of activity.

Lincomycin: A naturally occurring antibiotic with limited activity against Gram-negative bacteria.

Cresomycin: Another antibiotic developed from this compound with similar properties.

Propiedades

Fórmula molecular |

C22H39ClN2O6S |

|---|---|

Peso molecular |

495.1 g/mol |

Nombre IUPAC |

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide |

InChI |

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1 |

Clave InChI |

JPCLUJPDWMBCAA-SUTQZAMLSA-N |

SMILES isomérico |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl |

SMILES canónico |

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)

![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)